4-Morpholineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride is a chemical compound with the molecular formula C13H26N2O2·HCl. It is known for its unique structure, which includes a morpholine ring and an acetamide group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride typically involves the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 1,1,3-trimethylbutylamine under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Morpholineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholineacetamide derivatives.
Scientific Research Applications
4-Morpholineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Morpholineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Morpholineacetamide: Lacks the N-(1,1,3-trimethylbutyl) group, resulting in different chemical properties.
N-(1,1,3-Trimethylbutyl)acetamide: Does not contain the morpholine ring, leading to variations in reactivity and applications.
Uniqueness
4-Morpholineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride is unique due to the combination of the morpholine ring and the N-(1,1,3-trimethylbutyl) group. This unique structure imparts specific chemical properties that make it valuable in various research and industrial applications.
Properties
CAS No. |
108924-58-9 |
---|---|
Molecular Formula |
C13H27ClN2O2 |
Molecular Weight |
278.82 g/mol |
IUPAC Name |
N-(2,4-dimethylpentan-2-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-11(2)9-13(3,4)14-12(16)10-15-5-7-17-8-6-15;/h11H,5-10H2,1-4H3,(H,14,16);1H |
InChI Key |
OWIQXXQCCRRQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)NC(=O)CN1CCOCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.